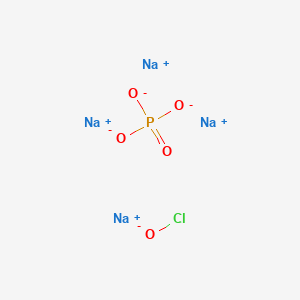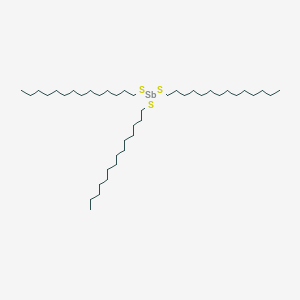
Tris(tetradecylsulfanyl)stibane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(tetradecylsulfanyl)stibane: is an organometallic compound that contains antimony as its central atom, bonded to three tetradecylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetradecylsulfanyl)stibane typically involves the reaction of antimony trichloride with tetradecylthiol in the presence of a base. The reaction proceeds through the formation of intermediate antimony-thiol complexes, which then undergo substitution reactions to yield the final product. The general reaction can be represented as follows:
SbCl3+3C14H29SH→Sb(SC14H29)3+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include toluene or dichloromethane, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions: Tris(tetradecylsulfanyl)stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The tetradecylsulfanyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or other thiols can facilitate substitution reactions.
Major Products:
Oxidation: Antimony(V) compounds.
Reduction: Antimony(III) or antimony(I) compounds.
Substitution: New organoantimony compounds with different ligands.
科学研究应用
Chemistry: Tris(tetradecylsulfanyl)stibane is used as a precursor in the synthesis of other organoantimony compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology and Medicine: Research has shown that organoantimony compounds can exhibit biological activity, including antimicrobial and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in materials science.
作用机制
The mechanism by which Tris(tetradecylsulfanyl)stibane exerts its effects involves the interaction of the antimony center with biological molecules or other chemical species. The tetradecylsulfanyl groups provide lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The antimony atom can interact with thiol groups in proteins, potentially disrupting their function and leading to biological effects.
相似化合物的比较
- Tris(pentafluorophenyl)stibane
- Tris(trimethylsilyl)stibane
- Tris(phenylthio)stibane
Comparison: Tris(tetradecylsulfanyl)stibane is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other organoantimony compounds. For example, Tris(pentafluorophenyl)stibane has electron-withdrawing pentafluorophenyl groups, making it more reactive in certain chemical reactions. In contrast, the long alkyl chains in this compound provide increased hydrophobicity and stability.
Conclusion
This compound is a versatile organometallic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in chemistry, biology, and materials science.
属性
CAS 编号 |
7148-21-2 |
|---|---|
分子式 |
C42H87S3Sb |
分子量 |
810.1 g/mol |
IUPAC 名称 |
tris(tetradecylsulfanyl)stibane |
InChI |
InChI=1S/3C14H30S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*15H,2-14H2,1H3;/q;;;+3/p-3 |
InChI 键 |
OYZXZEVVKVLFJZ-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCCCS[Sb](SCCCCCCCCCCCCCC)SCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



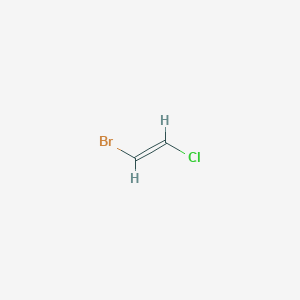
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
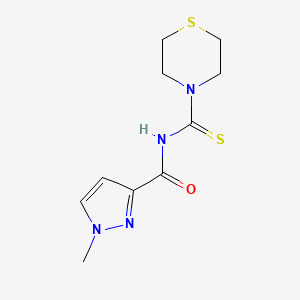
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
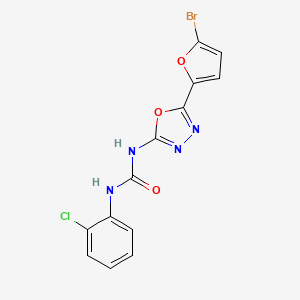
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)

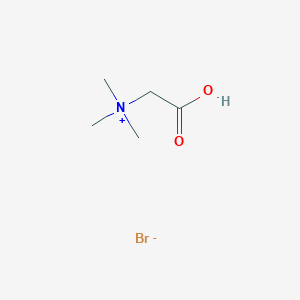
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
